13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
Description
1.1 Overview of 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one This tetracyclic compound features a fused heterocyclic core with a 4-chlorophenyl substituent at position 13, a 3-(morpholin-4-yl)propylamino group at position 8, and a thia moiety integrated into the ring system. The compound’s stereoelectronic properties are influenced by the rigid tetracyclic framework, which may restrict conformational flexibility compared to simpler analogs .
Properties
Molecular Formula |
C26H24ClN5O2S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
13-(4-chlorophenyl)-8-(3-morpholin-4-ylpropylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C26H24ClN5O2S/c27-18-8-6-17(7-9-18)21-16-35-25-22(21)26(33)32-24(29-25)20-5-2-1-4-19(20)23(30-32)28-10-3-11-31-12-14-34-15-13-31/h1-2,4-9,16H,3,10-15H2,(H,28,30) |
InChI Key |
GHNRUQJJIKAODM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the chlorophenyl and morpholinyl propylamino groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with various reagents, leading to the formation of new products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C₁₃H₁₆ClN₅O₃S
- Molecular Weight : 303.81 g/mol
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group and morpholine moiety suggests potential interactions with biological targets.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry , where it is being investigated for its potential as a therapeutic agent.
Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties by modulating specific protein kinases involved in cell proliferation and survival. This modulation can potentially inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
Research has shown that compounds with similar structural features demonstrate antimicrobial activity against various pathogens. The thiazole and morpholine components are often associated with enhanced antibacterial effects, making this compound a candidate for further exploration in treating infections .
Case Studies
Several case studies have been documented concerning the pharmacological effects of related compounds:
- Study A : Investigated the effects of a similar tricyclic structure on cancer cell lines, demonstrating significant cytotoxicity.
- Study B : Focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further clinical trials.
Potential in Drug Development
The unique structure of this compound positions it as a potential lead compound in drug development pipelines. The integration of thiazole and morpholine groups enhances its bioactivity profile, suggesting avenues for modification to improve efficacy and reduce toxicity.
Data Tables
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Ring Formation | Thiazole precursors |
| 2 | Side Chain Addition | Morpholine derivatives |
| 3 | Functionalization | Chlorophenyl derivatives |
Mechanism of Action
The mechanism of action of 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Similarities and Key Differences
Structurally analogous compounds share the tetracyclic backbone but differ in substituents and peripheral functional groups (Table 1).
Key Observations :
- The morpholinylpropylamino group in the target compound likely enhances water solubility compared to diethylamino analogs .
- The 13,14-dimethyl analog () may exhibit steric hindrance, reducing binding affinity to planar active sites .
Physicochemical and Computational Similarity Analysis
- Tanimoto and Dice Coefficients: Computational similarity metrics (e.g., Tanimoto > 0.7) indicate moderate structural overlap with diethylamino and fluorophenyl analogs.
- 3D Conformational Differences : The target compound’s puckered tetracyclic core (evident in crystallographic data of related structures ) may adopt distinct ring conformations compared to planarized analogs, affecting target engagement .
- Lumping Strategy : While similar compounds may undergo analogous metabolic pathways due to shared core structures, the chlorophenyl and morpholine groups likely alter oxidation and glucuronidation profiles .
Bioactivity and Pharmacological Profiles
- Target Selectivity: The morpholine moiety in the target compound could improve interactions with kinases or GPCRs, whereas diethylamino analogs () may favor off-target amine-binding receptors .
- Cytotoxicity : Fluorophenyl derivatives () show enhanced metabolic stability but reduced cytotoxicity in vitro compared to chlorophenyl-containing analogs, possibly due to decreased electrophilicity .
Biological Activity
The compound 13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
General Information
- Molecular Formula : C26H24ClN5O2S
- Molecular Weight : 506.0 g/mol
- CAS Number : 6443-50-1
- IUPAC Name : 13-(4-chlorophenyl)-8-(3-morpholin-4-ylpropylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
This compound features a thiazole ring and a morpholine substituent, which are known to influence its biological properties.
Antiviral Activity
Research indicates that compounds similar to the target compound exhibit antiviral properties. For instance, a study synthesized sulfonamide derivatives containing thiadiazole rings and tested their activity against the Tobacco Mosaic Virus (TMV). Among these derivatives, some showed significant inhibition rates comparable to established antiviral agents like ningnanmycin .
Table 1: Antiviral Activity of Sulfonamide Derivatives
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
The exact mechanism of action for the target compound has not been fully elucidated in the literature; however, compounds with similar structures are often investigated for their ability to modulate protein kinase activity or inhibit specific enzymes involved in cellular processes . For example, cationic amphiphilic drugs have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis—a condition that may relate to the pharmacodynamics of similar compounds .
Case Studies and Research Findings
- Synthesis and Testing : A study on related compounds synthesized through multi-step processes demonstrated that structural modifications could enhance biological activity against viral pathogens . The synthesis involved esterification and cyclization techniques confirming the importance of chemical structure in determining bioactivity.
- Potential Toxicity : Inhibition of PLA2G15 has been highlighted as a predictive marker for drug-induced toxicity; thus, understanding how the target compound interacts with this enzyme could provide insights into its safety profile in therapeutic applications .
- Comparative Studies : The biological activity of the target compound can also be compared with other known compounds in its class to assess its relative efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
